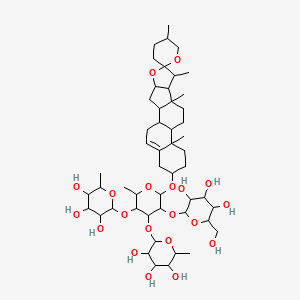
2',3',5'-Tri-O-benzoyl-2'C-methyl-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is a synthetic nucleoside analog It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions, a methyl group at the 2’C position, and another methyl group at the 5 position of the uridine base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groups. This can be achieved through the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The methylation at the 2’C and 5 positions can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the uridine base.
Reduction: Reduced forms of the compound with the removal of benzoyl groups.
Substitution: Substituted uridine derivatives with different functional groups replacing the benzoyl groups.
科学研究应用
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing genetic expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism by which 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine exerts its effects involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The molecular targets include enzymes involved in nucleic acid replication and repair, such as DNA polymerases and RNA polymerases.
相似化合物的比较
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-6-methyl-5-azacytidine
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Uniqueness
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 2’C and 5 positions differentiates it from other nucleoside analogs, potentially enhancing its stability and activity in biological systems.
属性
分子式 |
C32H28N2O9 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC 名称 |
[3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39) |
InChI 键 |
YUMCRUPNMSNHRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B12104298.png)

![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)
![Methyl 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12104313.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)
![(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)



![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
